(3R)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3,4,4-trimethyl-3-pyrrolidinol
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Overview
Description
The chemical synthesis and characterization of compounds involving 4-fluorobenzyl groups and pyrrolidinol derivatives are essential for exploring their potential in various scientific applications. Although specific studies directly on "(3R)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3,4,4-trimethyl-3-pyrrolidinol" are scarce, research on similar compounds provides valuable insights into the methodologies and analytical techniques employed in their synthesis and structural determination.
Synthesis Analysis
The synthesis of compounds closely related to the target molecule often involves multi-step reactions, including catalytic asymmetric hydrogenation and nucleophilic substitution reactions. For instance, the stereoselective synthesis of similar pyrrolidin-3-yl derivatives highlights the complexity and precision required in creating such molecules, demonstrating the advanced synthetic strategies and conditions necessary to achieve high yield and stereoselectivity (Lall et al., 2012).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are pivotal in elucidating the molecular structure of synthesized compounds. The crystal structure of related compounds reveals details about their molecular geometry, hydrogen bonding, and crystal packing, providing insights into the stability and molecular interactions present (Huang & Zhou, 2011).
Chemical Reactions and Properties
Chemical reactivity and the formation of complexes with specific substituents are crucial aspects of the chemical behavior of these molecules. Studies have shown how fluorobenzyl groups participate in reactions to form complexes with metals, indicating their reactivity and potential for forming diverse chemical structures (Yin et al., 2004).
properties
IUPAC Name |
2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-16(2)11-20(12-17(16,3)22)15(21)10-19(4)9-13-5-7-14(18)8-6-13/h5-8,22H,9-12H2,1-4H3/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDUMLZPVBYIHK-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)CN(C)CC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)C(=O)CN(C)CC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone |
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